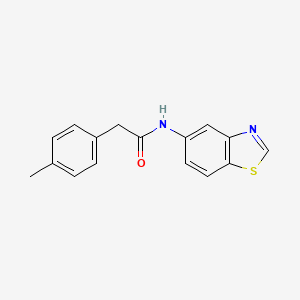

N-(1,3-benzothiazol-5-yl)-2-(4-methylphenyl)acetamide

Description

N-(1,3-Benzothiazol-5-yl)-2-(4-methylphenyl)acetamide is a heterocyclic compound featuring a benzothiazole core substituted at the 5-position, linked via an acetamide bridge to a 4-methylphenyl group.

Properties

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-2-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c1-11-2-4-12(5-3-11)8-16(19)18-13-6-7-15-14(9-13)17-10-20-15/h2-7,9-10H,8H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZADIYCVGYUNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)SC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzothiazol-5-yl)-2-(4-methylphenyl)acetamide typically involves the following steps:

Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Acetamide Formation: The acetamide group can be introduced by reacting the benzothiazole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride.

Substitution with 4-Methylphenyl Group: The final step involves the substitution of the acetamide derivative with a 4-methylphenyl group, which can be achieved through a nucleophilic substitution reaction using a suitable halide derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.

Major Products Formed:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(1,3-benzothiazol-5-yl)-2-(4-methylphenyl)acetamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, with studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and dyes.

Biological Studies: It serves as a probe molecule in biochemical assays to study enzyme interactions and cellular processes.

Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-5-yl)-2-(4-methylphenyl)acetamide depends on its specific application:

Pharmacological Effects: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways.

Materials Science: In materials applications, the compound’s chemical structure allows it to participate in polymerization reactions or act as a chromophore in dye formulations.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Table 1: Key Structural Differences and Functional Group Impacts

Key Observations:

- Benzothiazole Position : The target compound’s benzothiazole substitution at the 5-position contrasts with ’s 2-position substitution, which may alter steric interactions with biological targets .

- Substituent Effects: The 4-methylphenyl group in the target compound and analogs is associated with antiproliferative activity, suggesting its role in enhancing hydrophobic interactions with cellular targets .

- Linker and Heterocycles : Thiadiazole and sulfanyl groups () introduce additional hydrogen-bonding or sulfur-mediated interactions, which are absent in the target compound .

Antitumor Activity ( )

Compounds with a 4-methylphenyl group on a thiazolidinone scaffold (e.g., N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide) demonstrated significant cytotoxicity against renal adenocarcinoma cells (769-P) via G1 cell cycle arrest and apoptosis induction. The acetamide moiety in these analogs showed moderate activity, while benzamide derivatives exhibited stronger pro-apoptotic effects. This suggests that the target compound’s acetamide linker may confer similar but less potent activity compared to benzamide-containing analogs .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : Trifluoromethyl groups () resist oxidative metabolism, whereas the target compound’s methyl group may undergo faster hepatic clearance .

- Crystallinity and Stability : Schiff base analogs () with imine linkages show crystallinity challenges, whereas the target compound’s acetamide linker likely improves stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.